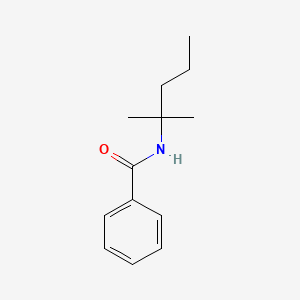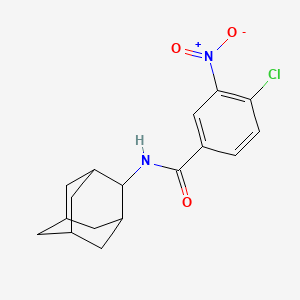
2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide, also known as DPH-NFB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of hydrazinecarbothioamide derivatives and has shown promising results in various preclinical studies.
Mechanism of Action
The mechanism of action of 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide has also been shown to inhibit the activity of key enzymes involved in inflammation and oxidative stress, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide has also been shown to inhibit the activity of key enzymes involved in inflammation and oxidative stress, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide is its broad-spectrum anticancer activity. It has been shown to be effective against a range of cancer cell lines, which makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide. One of the main areas of focus is the development of new formulations and delivery systems to enhance its solubility and bioavailability. Another area of interest is the investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to elucidate its mechanism of action and to optimize its therapeutic efficacy.
Synthesis Methods
The synthesis of 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide involves the reaction of 3,3-diphenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with hydrazine hydrate and 4-fluorobenzyl chloride to yield 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide. The synthesis of 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide is a multi-step process that requires careful monitoring and optimization to achieve high yields and purity.
Scientific Research Applications
2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide has shown potential as a therapeutic agent in various preclinical studies. It has been found to exhibit significant anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. 2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
1-(3,3-diphenylpropanoylamino)-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3OS/c24-20-13-11-17(12-14-20)16-25-23(29)27-26-22(28)15-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,26,28)(H2,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJQDEOURKYTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NNC(=S)NCC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-diphenylpropanoyl)-N-(4-fluorobenzyl)hydrazinecarbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755694.png)

![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5755734.png)
![N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)

![6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)


![4-[(2-hydroxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5755756.png)

![4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755782.png)
![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)
